6-Fluoroimidazo[1,2-b]pyridazine
Overview
Description
6-Fluoroimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C6H4FN3 and its molecular weight is 137.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Imaging : Fluorinated imidazo[1,2-a]pyridine analogues like FEPIP and FPPIP show potential as radioligands for imaging beta-amyloid in Alzheimer's disease brains (Zeng et al., 2006).
Anxiolytic Activity : Imidazo[1,2-b]pyridazines demonstrate significant anxiolytic activity, particularly at a dosage of 2.5 mg/kg (Barlin et al., 1994).
Benzodiazepine Receptor Interaction : These compounds show selective binding to peripheral-type benzodiazepine receptors, indicating potential as pharmacological agents for central benzodiazepine receptors (Barlin et al., 1996).
GABA(A) Receptor Modulators : 8-Fluoroimidazo[1,2-a]pyridine has been studied as a bioisosteric replacement for imidazopyrimidine in GABA(A) receptor modulators (Humphries et al., 2006).
Macrocyclic and Antiviral Agents : Imidazo[1,2-b]pyridazines have been evaluated as macrofilaricidal agents and for their activity against human picornaviruses (Mourad et al., 1993), (Hamdouchi et al., 2003).
Benzodiazepine Receptor Agonists : Substituted 6-alkoxyimidazo[1,2-b]pyridazines show potent activity as benzodiazepine receptor agonists (Harrison et al., 1996).
Anti-Asthmatic Agents : Omega-substituted alkylthioimidazo[1,2-b]pyridazines have been studied for their potential as novel anti-asthmatic agents (Kuwahara et al., 1995).
Antiparasitic Agents : Research has been conducted on the antiparasitic potential of these compounds, particularly in the context of carbon-14 and deuterium labeled variants (Fabio et al., 1978).
Central Nervous System Activities : Imidazo[1,2-b]pyridazines have been explored for their central nervous-system displacer activity (Barlin et al., 1988).
Anticancer Activities : Some derivatives show promising anticancer activities, particularly against MCF-7 and SK-MEL-28 cancer cell lines (Bourzikat et al., 2022).
Antimicrobial Activities : These compounds have demonstrated high antimicrobial activity against various bacteria and fungi (El-Salam et al., 2013).
Antiviral Development : 3-Aralkyl-Thiomethylimidazo[1,2-b]Pyridazine derivatives have shown potential in antiviral development against human cytomegalovirus and varicella-zoster virus (Galtier et al., 2003).
Future Directions
The imidazo[1,2-b]pyridazine scaffold, to which “6-Fluoroimidazo[1,2-b]pyridazine” belongs, can provide a variety of bioactive molecules and is an important heterocyclic nucleus . Given the wide variety of imidazo[1,2-b]pyridazine derivatives and their diverse biological activities, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .
Mechanism of Action
Target of Action
6-Fluoroimidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-b]pyridazine scaffold . Imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity . They have been used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . .
Biochemical Pathways
Given its potential role as a ligand for ghb binding sites , it may influence the GHB pathway and its downstream effects
Result of Action
Given its potential role as a ligand for ghb binding sites , it may influence the function of cells expressing these receptors
Properties
IUPAC Name |
6-fluoroimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQYCXJSMFGDRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569009 | |
Record name | 6-Fluoroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113501-27-2 | |
Record name | 6-Fluoroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.